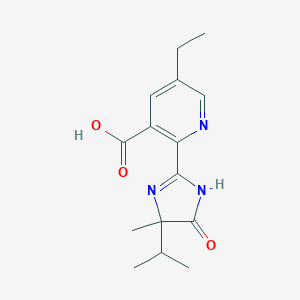
Imazethapyr
概要
説明
Imazethapyr is a selective systemic herbicide belonging to the imidazolinone chemical family. Its chemical name is 5-ethyl-2-[(RS)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]nicotinic acid. It is widely used in agriculture to control a broad spectrum of weeds, particularly in leguminous crops such as soybeans. This compound works by inhibiting the enzyme acetolactate synthase, which is crucial for the biosynthesis of branched-chain amino acids in plants .
作用機序
Target of Action
Imazethapyr primarily targets the enzyme acetohydroxyacid synthase (AHAS) . AHAS is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants . By inhibiting this enzyme, this compound impairs protein biosynthesis, which is crucial for plant growth and development .
Mode of Action
This compound works by inhibiting the activity of AHAS . This inhibition disrupts the biosynthesis of the branched-chain amino acids, leading to a deficiency of these essential amino acids in the plant . As a result, protein biosynthesis is impaired, which ultimately leads to the death of susceptible weed species .
Biochemical Pathways
This compound significantly affects several metabolic pathways. It downregulates the genes involved in photosynthetic electron transport and the carbon cycle . Specifically, it downregulates 48 genes in the photosynthetic light reaction and 11 genes in the Calvin cycle . Additionally, the downregulation of genes related to electron transport in mitochondria provides strong evidence for this compound inhibiting photosynthetic carbon fixation and cellular energy metabolism .
Pharmacokinetics
This compound is readily absorbed by the foliage of plants, and root absorption also occurs but is slower . It is translocated via both the xylem and phloem . The compound is metabolized by tolerant species to non-phytotoxic compounds, which is the basis of its selectivity .
Result of Action
The action of this compound results in significant molecular and cellular effects. Root exposure to this compound inhibits shoot growth, reduces chlorophyll contents, induces photoinhibition, and decreases photosynthetic activity . Following growth inhibition, meristematic areas gradually become chlorotic and necrotic, followed by a slow general foliar chlorosis and necrosis .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the dissipation of this compound in soil is enhanced by the amendment of soil with farmyard manure and an increase in temperature . It is essentially stable to degradation in soil maintained under aerobic conditions . It is also worth noting that soil is the ultimate sink for most pesticides, including this compound .
生化学分析
Biochemical Properties
Imazethapyr has a significant impact on the biochemical reactions within plants. It interacts with the enzyme acetohydroxyacid synthase, impairing protein biosynthesis and ultimately leading to the death of susceptible weed species .
Cellular Effects
This compound exposure inhibits shoot growth, reduces chlorophyll contents, induces photoinhibition, and decreases photosynthetic activity . It significantly downregulates the genes involved in photosynthetic electron transport and the carbon cycle .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the enzyme acetohydroxyacid synthase, which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants . This inhibition impairs protein biosynthesis, leading to the death of susceptible weed species .
Temporal Effects in Laboratory Settings
In a multi-generation culture study, the treatment of Arabidopsis thaliana by this compound resulted in an increasingly obvious growth inhibitory effect . The higher concentration of this compound inhibited A. thaliana more strongly, and changed the abundance of rhizosphere microbes .
Dosage Effects in Animal Models
The absorption, excretion, tissue residues, and metabolism of this compound were investigated in rats. The administered this compound in oral doses of 10 and 1000 mg/kg body weight was readily excreted; greater than 94% of the dose was eliminated in the urine and feces within 48 hours .
Metabolic Pathways
This compound is involved in the metabolic pathway of branched-chain amino acid biosynthesis. It interacts with the enzyme acetohydroxyacid synthase, which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Imazethapyr involves several key steps:
Preparation of 5-ethyl-2,3-pyridinedicarboxylic anhydride: from 5-ethyl pyridinedicarboxylic acid.
Reaction with 2-amino-2,3-dimethylbutyronitrile: to form 2-[(1-nitrile-1,2-dimethylpropyl)-formylamino]-5-ethylnicotinic acid.
Hydrolysis of the nitrile group: in the presence of sodium hydroxide or hydrogen peroxide to form an amide.
Cyclization and acidification: to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of cost-effective raw materials and efficient reaction conditions to achieve high yields and purity. The final product is often crystallized to obtain a stable crystal form with low turbidity .
化学反応の分析
Types of Reactions: Imazethapyr undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The imidazolinone ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be used for further chemical modifications or applications .
科学的研究の応用
Imazethapyr has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of imidazolinone herbicides.
Biology: Investigated for its effects on plant metabolism and enzyme inhibition.
Industry: Widely used in agriculture for weed control, contributing to increased crop yields and reduced competition from weeds
類似化合物との比較
Imazapyr: Another imidazolinone herbicide with a similar mode of action but used for different weed species.
Imazamox: Similar to Imazethapyr but with a broader spectrum of weed control.
Imazapic: Used for controlling a different range of weeds and has a different environmental persistence.
Uniqueness of this compound: this compound is unique due to its high activity at low application rates and its broad-spectrum weed control in leguminous crops. It also has a relatively low environmental persistence compared to some other herbicides, making it a preferred choice for sustainable agriculture .
特性
IUPAC Name |
5-ethyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-5-9-6-10(13(19)20)11(16-7-9)12-17-14(21)15(4,18-12)8(2)3/h6-8H,5H2,1-4H3,(H,19,20)(H,17,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOKUMIPKHGGTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(N=C1)C2=NC(C(=O)N2)(C)C(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
101917-66-2 (ammonium-salt) | |
| Record name | Imazethapyr [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081335775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3024287 | |
| Record name | Imazethapyr | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3024287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to off-white solid; [Merck Index] Colorless solid; [HSDB] | |
| Record name | Imazethapyr | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5610 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
180 °C (decomposes) | |
| Record name | IMAZETHAPYR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6678 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In acetone 48.2, methanol 105, tolulene 5, dichloromethane 185, isopropanol 17, heptane 0.9 (all in g/L, 25 °C), In water, 1415 ppm at 25 °C | |
| Record name | IMAZETHAPYR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6678 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.10 to 1.12 at 21 °C | |
| Record name | IMAZETHAPYR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6678 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Absorbed by plant roots and foliage, being translocated to meristematic regions where it inhibits the biosynthesis of valine, leucine and isoleucine preventing cell division., Imazapyr (IMZR), Imazapic (IMZC), Imazethapyr (IMZT), Imazamox (IMZX) and Imazaquin (IMZQ) ... are classified as imidazolinone (IMI) herbicides and their mode of action is to inhibit acetohydroxyacid synthase (AHAS), an enzyme involved in the biosynthesis of the amino acids leucine, isoleucine and valine. ... | |
| Record name | IMAZETHAPYR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6678 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white crystalline solid, Off-white to tan solid | |
CAS No. |
81335-77-5 | |
| Record name | Imazethapyr | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81335-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imazethapyr [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081335775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imazethapyr | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3024287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IMAZETHAPYR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72T2IN94I4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | IMAZETHAPYR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6678 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
173 °C | |
| Record name | IMAZETHAPYR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6678 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of imazethapyr?
A1: this compound inhibits the acetohydroxy acid synthase (AHAS) enzyme, also known as acetolactate synthase (ALS) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. This enzyme is critical for the biosynthesis of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. By inhibiting ALS, this compound disrupts BCAA production, leading to the inhibition of protein synthesis and ultimately plant death.
Q2: How does the inhibition of ALS by this compound differ between tolerant and susceptible plants?
A2: Imidazolinone-tolerant crops, like some rice varieties, possess an altered form of the ALS enzyme with reduced sensitivity to this compound [, , , ]. This allows them to tolerate the herbicide while susceptible weeds are controlled.
Q3: Beyond direct ALS inhibition, are there other downstream effects of this compound on plants?
A3: Yes, this compound has been shown to affect nodule nitrogenase activity and nitrate reductase activity in soybean, impacting nitrogen metabolism []. Additionally, research indicates that this compound can influence soil microbial communities, with potential implications for nutrient cycling and ecosystem dynamics [, ].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C15H16N4O3, and its molecular weight is 304.31 g/mol.
Q5: Does the presence of crop residues, like wheat straw, impact this compound dissipation?
A6: Research shows that straw mulch levels do not significantly affect the dissipation rates of this compound under no-till field conditions [].
Q6: How is this compound absorbed and translocated in plants?
A7: this compound can be absorbed through both roots and leaves [, , ]. Its translocation within the plant is primarily upward through the xylem [].
Q7: What factors can influence the absorption and translocation of this compound?
A8: Environmental factors, such as soil moisture and relative humidity, can affect this compound absorption [, ]. The addition of certain adjuvants, like bentazon, can also influence this compound uptake and translocation [].
Q8: How is this compound metabolized in plants?
A9: Cowpea, for example, exhibits tolerance to this compound due to its ability to metabolize the herbicide into nontoxic metabolites, including hydroxythis compound and its conjugates []. This metabolic detoxification is a key mechanism of resistance in some plant species.
Q9: What is the persistence of this compound in the soil?
A10: this compound typically has a half-life in soil ranging from a few days to several weeks, depending on soil type, moisture, and microbial activity [, ]. This relatively short persistence reduces the risk of carryover to subsequent crops.
Q10: What are the known mechanisms of this compound resistance in weeds?
A11: Resistance to this compound can arise from various mechanisms, including:* Target-site resistance: Mutations in the ALS enzyme can reduce its sensitivity to this compound, conferring resistance [, ].* Non-target-site resistance: Degradation enhancement mediated by cytochrome P450 monooxygenases (cytP450) has been implicated in this compound resistance, allowing resistant plants to metabolize the herbicide more efficiently [].
Q11: Is there cross-resistance between this compound and other herbicides?
A12: Yes, cross-resistance can occur between this compound and other ALS-inhibiting herbicides. For instance, common sunflower resistant to this compound also exhibited resistance to chlorimuron, another ALS inhibitor [].
Q12: Does this compound pose any environmental risks?
A14: While this compound is generally considered to have a favorable environmental profile due to its relatively short persistence in soil, its impact on non-target organisms, such as soil microbes, needs to be carefully considered [, ]. Understanding the herbicide's fate and behavior in the environment is crucial for minimizing potential ecological impacts.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

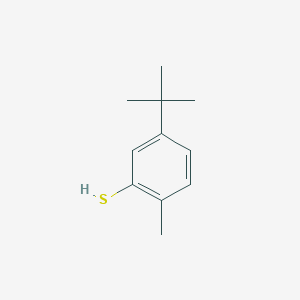

![1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B50208.png)
![1-[(2R)-2-(Hydroxymethyl)piperidin-1-YL]ethanone](/img/structure/B50209.png)
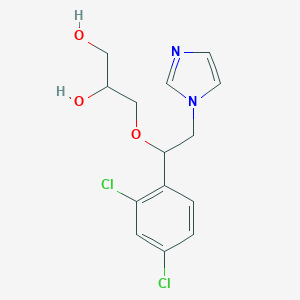
![3-[(2-Ethylhexyl)oxy]thiophene](/img/structure/B50212.png)
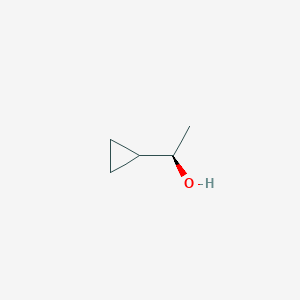


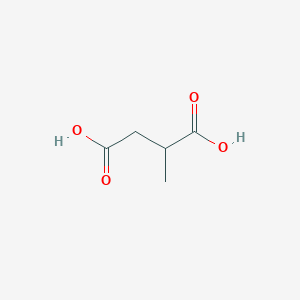
![2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B50233.png)

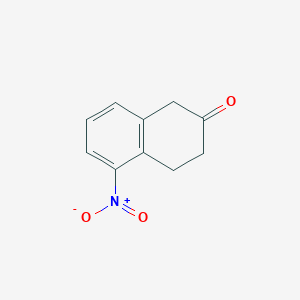
![Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate](/img/structure/B50242.png)
